molecular formula C27H23N5O2S B10872392 N-[4-({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenyl]acetamide

N-[4-({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenyl]acetamide

Cat. No.: B10872392
M. Wt: 481.6 g/mol
InChI Key: VHTUZTYKTQJIOV-UHFFFAOYSA-N
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Description

N~1~-(4-{2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves a multi-step processThe reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce modified triazinoindole derivatives with altered pharmacological properties .

Scientific Research Applications

N~1~-(4-{2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in cellular processes, particularly in iron metabolism.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its iron-chelating properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-{2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its ability to chelate iron ions. This chelation disrupts iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound selectively binds to ferrous ions, and its cytotoxicity is abolished upon the addition of Fe2+. This indicates that its anticancer activity is mediated through iron depletion .

Comparison with Similar Compounds

Similar Compounds

    VLX600: Another iron chelator used in cancer therapy.

    Indole Derivatives: Compounds with similar indole cores but different functional groups.

Uniqueness

N~1~-(4-{2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to its specific structure, which allows for selective binding to ferrous ions and its potential for lower cytotoxicity compared to other iron chelators .

Properties

Molecular Formula

C27H23N5O2S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[4-[2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C27H23N5O2S/c1-18(33)28-21-13-11-20(12-14-21)24(34)17-35-27-29-26-25(30-31-27)22-9-5-6-10-23(22)32(26)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,28,33)

InChI Key

VHTUZTYKTQJIOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3CCC5=CC=CC=C5)N=N2

Origin of Product

United States

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